molecular formula C19H14F3NO3 B4080210 N-(2-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide

N-(2-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide

Cat. No. B4080210
M. Wt: 361.3 g/mol
InChI Key: UCXPIPYDTWKZFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. Glutamate transporters play a crucial role in maintaining the balance of the neurotransmitter glutamate in the brain. Dysregulation of glutamate transporters has been implicated in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

Mechanism of Action

N-(2-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide acts as a non-competitive inhibitor of glutamate transporters. Glutamate transporters are responsible for removing excess glutamate from the synaptic cleft, preventing overstimulation of glutamate receptors. N-(2-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide binds to the extracellular domain of glutamate transporters, preventing glutamate from being transported into the cell. This leads to an increase in extracellular glutamate levels, which can lead to overstimulation of glutamate receptors and subsequent neuronal damage.
Biochemical and Physiological Effects
N-(2-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide has been shown to induce epileptic seizures in animal models by increasing extracellular glutamate levels. N-(2-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide has also been shown to exacerbate ischemic damage in stroke models by increasing glutamate levels in the affected area. In addition, N-(2-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide has been shown to have neuroprotective effects in models of Parkinson's and Alzheimer's disease by inhibiting glutamate transporters and reducing glutamate-induced excitotoxicity.

Advantages and Limitations for Lab Experiments

N-(2-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide is a potent and selective inhibitor of glutamate transporters, making it a useful tool for studying the role of glutamate transporters in neurological disorders. N-(2-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide is also relatively easy to synthesize, making it readily available for scientific research. However, N-(2-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide has limitations in terms of its specificity, as it also inhibits other transporters, such as the glycine transporter. In addition, N-(2-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide has a short half-life, which can make it difficult to use in certain experiments.

Future Directions

For N-(2-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide research include the development of more specific glutamate transporter inhibitors with longer half-lives. In addition, N-(2-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide could be used in conjunction with other drugs to study their effects on glutamate transporters and neurological disorders. Finally, N-(2-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide could be used to study the role of glutamate transporters in other physiological processes, such as learning and memory.

Scientific Research Applications

N-(2-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide has been widely used in scientific research to study the role of glutamate transporters in various neurological disorders. N-(2-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide has been shown to effectively inhibit glutamate transporters, leading to an increase in extracellular glutamate levels. This increase in glutamate levels has been linked to the induction of epileptic seizures, making N-(2-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide a useful tool for studying epilepsy. N-(2-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide has also been used to study the role of glutamate transporters in stroke and neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(2-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3NO3/c1-25-16-8-3-2-7-14(16)23-18(24)17-10-9-15(26-17)12-5-4-6-13(11-12)19(20,21)22/h2-11H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXPIPYDTWKZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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